3-(Furan-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMOJGOXBWNXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456480 | |
| Record name | Pyridine, 3-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-62-7 | |
| Record name | Pyridine, 3-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pivotal Role of Pyridine Furan Heterocycles in Synthetic Organic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental in organic chemistry. britannica.comwikipedia.org Among these, pyridine (B92270) and furan (B31954) are prominent five- and six-membered aromatic heterocycles, respectively. britannica.com The fusion of these two rings into a single molecule, creating pyridine-furan heterocycles, results in compounds with unique electronic and steric properties. This unique combination makes them valuable in the design and synthesis of novel organic materials and pharmacologically active agents. mdpi.comresearchgate.net
The versatility of the pyridine-furan scaffold allows for its easy conversion into various functional derivatives, a key factor in its widespread use in medicinal chemistry. nih.gov Many biologically active compounds, including a significant portion of FDA-approved drugs, incorporate nitrogen-containing heterocycles like pyridine. wikipedia.orgijsrtjournal.com The furan moiety, an oxygen-containing heterocycle, is also a common feature in numerous commercially available medications and is used as a starting material for other important substances. britannica.comutripoli.edu.ly
The synthesis of pyridine-furan derivatives can be achieved through various methods, including condensation reactions and more advanced cross-coupling techniques like the Suzuki-Miyaura coupling. This allows chemists to create a diverse library of these compounds for further investigation.
Current Academic Research Perspectives on 3 Furan 2 Yl Pyridine and Its Structural Analogues
Established Synthetic Pathways for the Core this compound Scaffold
The construction of the fundamental this compound scaffold can be achieved through several established synthetic routes. A common strategy involves the coupling of pre-functionalized furan and pyridine rings. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed. This method typically involves the reaction of a pyridine derivative bearing a leaving group (e.g., a halogen) with a furan-containing boronic acid or its ester. lmaleidykla.lt
Synthesis of Furan- and Pyridine-Containing Derivatives and Fused Heterocyclic Systems
The versatility of the furan and pyridine rings allows for the synthesis of a diverse array of derivatives and complex fused systems. These advanced methodologies are crucial for accessing novel chemical entities with potential applications in various scientific fields.
Multi-step Organic Synthesis Approaches
Complex furan- and pyridine-containing molecules often necessitate multi-step synthetic sequences. These approaches allow for precise control over the final structure by systematically introducing functional groups and building up the molecular framework. For example, the synthesis of certain benzo[b]furan derivatives involves a sequence of iodination, acetylation, Sonogashira coupling, and intramolecular cyclization. mdpi.com Similarly, the synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide involves the separate formation of the furan, pyrazine, and pyridine rings, followed by their coupling. smolecule.com Multi-step syntheses are also employed to create fused systems like furo[3,2-c]pyridines, which can start from precursors such as 3-hydroxypyridine-2-carboxylic acid derivatives and involve more than five steps. google.com
Cross-Coupling Reaction Strategies in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in the synthesis of this compound analogues. The Suzuki-Miyaura coupling is a prominent example, facilitating the connection of furan and pyridine rings with high efficiency and selectivity. This reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. Other cross-coupling reactions, like the Negishi reaction (coupling with an organozinc reagent), have also been successfully applied. mdpi.com These methods are valued for their tolerance of various functional groups and their applicability to a wide range of substrates. mdpi.com
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halogenated pyridine, furan-2-ylboronic acid | Pd catalyst, base, inert atmosphere | 4–12 hours | High | High selectivity; scalable. |
| Sonogashira Cascade Reaction | 4-hydroxy-3-iodopyridine, propargylic ethers | Pd(PPh₃)₄, CuI, diisopropylamine, 70°C, DMF | Not specified | 70-85 | Leads to fused furan ring formation. |
Condensation Reactions for Scaffold Assembly (e.g., Claisen-Schmidt Condensation)
Condensation reactions provide a direct and atom-economical route to furan-pyridine scaffolds. The Claisen-Schmidt condensation, for example, involves the reaction of a methyl ketone with an aldehyde in the presence of a base or acid catalyst. acs.orgmdpi.com This reaction can be used to synthesize chalcones, which are precursors to various heterocyclic compounds. mdpi.com For instance, the condensation of 2-acetylfuran (B1664036) with an appropriate aldehyde can lead to the formation of a furan-containing chalcone (B49325), which can then be cyclized to form a pyridine ring. mdpi.com Similarly, the direct condensation of furfural (B47365) with substituted pyridines under reflux conditions can yield furan-substituted pyridines.
Derivatization Strategies for Structural Modification
The functionalization of the pre-formed this compound scaffold is a key strategy for creating a library of diverse analogues.
Hydroarylation: This reaction involves the addition of an aryl group across a double or triple bond. Ruthenium-catalyzed hydroarylation has been used to functionalize olefins with aromatic moieties like pyridine and furan. nih.gov The reductive Heck reaction is another variant that can be used to introduce aryl groups. mdpi.com
N-acylhydrazides: These derivatives can be synthesized from the corresponding esters. For example, (E)-ethyl-3-(furan-2-yl)acrylate can be reacted with hydrazine (B178648) monohydrate to form (E)-3-(furan-2-yl)acrylohydrazide. peerj.com This hydrazide can then be further reacted with aldehydes or ketones to produce hydrazone derivatives. peerj.com
Oxazolidinone derivatives: Oxazolidinones are a class of heterocyclic compounds with significant biological activity. ajrconline.orgrsc.org Derivatives can be synthesized by incorporating the this compound moiety into the oxazolidinone structure. This often involves multi-step syntheses where the oxazolidinone ring is constructed and then coupled with the desired furan-pyridine fragment. frontiersin.org
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives.
Palladium catalysts are extensively used in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions to form the core furan-pyridine linkage. Lewis acids, such as ferric chloride, can catalyze condensation reactions between furfural and pyridine derivatives.
In recent years, the use of biogenic catalysts has emerged as a green alternative. For instance, calcium and barium carbonates synthesized via biologically induced mineralization have been shown to be effective heterogeneous basic catalysts for the Knoevenagel condensation to produce 3-(furan-2-yl)acrylonitrile derivatives. mdpi.com Ruthenium catalysts have also been employed in hydroarylation reactions to functionalize alkenes with furan and pyridine rings. nih.gov
| Catalyst | Reaction Type | Example | Reference |
|---|---|---|---|
| Palladium(0) complexes | Cross-Coupling (Suzuki, Sonogashira) | Synthesis of 4-(furan-2-yl)pyridine | |
| Ferric chloride | Condensation | Condensation of furfural with pyridine derivatives | |
| Biogenic Carbonates (Ca/Ba) | Knoevenagel Condensation | Synthesis of 3-(furan-2-yl)acrylonitrile derivatives | mdpi.com |
| Ruthenium complexes | Hydroarylation | Alkylation of arenes with olefins | nih.gov |
Application of Lewis Acid Catalysis
Lewis acid catalysis is a cornerstone in organic synthesis for activating substrates toward nucleophilic attack. In the context of synthesizing furan-containing compounds, Lewis acids like aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), and ferric chloride (FeCl₃) have proven effective.
One prominent application involves the Friedel-Crafts type hydroarylation of furan-containing propenoic acids. For instance, the reaction of 3-(furan-2-yl)propenoic acid with an arene such as benzene (B151609) can be catalyzed by aluminum halides. mdpi.com In these reactions, the Lewis acid activates the substrate, facilitating the addition of the aromatic ring across the carbon-carbon double bond to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com Studies have shown that AlCl₃ can provide higher yields for this specific transformation compared to the Brønsted superacid TfOH. mdpi.com
Another approach utilizes the condensation of furfural with pyridine derivatives. This method can be catalyzed by Lewis acids like ferric chloride, often conducted under reflux conditions in a polar solvent such as ethanol (B145695) to produce furan-substituted pyridines. Furthermore, Lewis acids such as BF₃·OEt₂ have been employed to catalyze tandem reactions of α-diazo-esters with propargyl alcohols, leading to highly substituted furanone systems. acs.org While various Lewis acids can be effective, catalyst choice is crucial; experiments have shown that catalysts like CuOTf or AlCl₃ may result in low yields or complex product mixtures in certain tandem reactions. acs.org
Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid
| Catalyst | Catalyst Type | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| AlCl₃ | Lewis Acid | Room Temp. | 1 h | 65 | mdpi.com |
| AlBr₃ | Lewis Acid | Room Temp. | 1 h | 52 | mdpi.com |
Brønsted Superacid Activation Conditions
Brønsted superacids, such as triflic acid (TfOH, CF₃SO₃H), offer an alternative and powerful method for activating substrates through superelectrophilic activation. mdpi.comnih.gov This strategy has been successfully applied to the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives from their corresponding propenoic acid precursors. mdpi.comnih.gov
The reaction involves the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids or their esters with arenes in the presence of a strong Brønsted acid. mdpi.commdpi.com Under these conditions, the superacid protonates the substrate, often at multiple sites. mdpi.com NMR and DFT studies suggest that the reactive electrophilic species are O,C-diprotonated forms of the initial furan acids or esters. mdpi.comnih.gov This highly activated intermediate readily reacts with arenes to form the desired product. For example, reacting 3-(2-Furyl)acrylic acid with benzene in the presence of TfOH at 0°C yields 3-aryl-3-(furan-2-yl)propenoic acids. While effective, the yields under these conditions can sometimes be lower than those achieved with select Lewis acids for the same transformation. mdpi.com
Table 2: Comparison of Brønsted Superacid vs. Lewis Acid in a Representative Hydroarylation Reaction
| Catalyst | Catalyst Type | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| TfOH | Brønsted Superacid | 0 °C | 1 h | 32-33 | mdpi.com |
| AlCl₃ | Lewis Acid | Room Temp. | 1 h | 65 | mdpi.com |
Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, represent a highly efficient strategy for synthesizing heterocyclic scaffolds like substituted pyridines. bohrium.com These reactions are atom-economical and can rapidly generate molecular diversity. bohrium.comacs.org
One such approach for synthesizing furan-substituted pyridines involves the reaction of furfural, a 1,3-dicarbonyl compound, and cyanothioacetamide. A notable example is the one-pot, three-component synthesis of ethyl 2-amino-6-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(furan-2-yl)nicotinate. acs.org This reaction proceeds by combining an acetyl triazole, furfural, and ethyl cyanoacetate (B8463686) with ammonium (B1175870) acetate (B1210297) in refluxing acetic acid. acs.org The mechanism likely involves an initial condensation to form a chalcone, followed by a tandem Michael addition and subsequent auto-oxidation and tautomerization to yield the final pyridine ring. acs.org
Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which typically involves a heterocyclic amidine, an aldehyde, and an isonitrile. nih.gov In an unusual variant, using pyridoxal (B1214274) as the aldehyde component with 2-aminopyridine (B139424) can lead to the formation of 2,3-diamino-furo[2,3-c]pyridine scaffolds, where cyclization involves the phenolic hydroxyl group of the pyridoxal-derived Schiff base. nih.gov
Table 3: Examples of Multicomponent Reactions for Furan-Pyridine Analogue Synthesis
| Reaction Name/Type | Key Components | Catalyst/Conditions | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Hantzsch-like Pyridine Synthesis | Furfural, 1,3-dicarbonyl compound, Cyanothioacetamide | Base or other catalysts | Furan-substituted Pyridine | |
| One-pot Three-component Reaction | Acetyl triazole, Furfural, Ethyl cyanoacetate | Ammonium acetate, Acetic acid, Reflux | 4-(Furan-2-yl)nicotinate | acs.org |
| Unusual Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Pyridoxal, Isonitrile | HCl/Dioxane, Microwave | Furo[2,3-c]pyridine | nih.gov |
Tandem Reactions and Nucleophilic Aromatic Substitution
Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur sequentially in one pot without isolating intermediates. This approach offers significant advantages in synthetic efficiency. When combined with nucleophilic aromatic substitution (SNA_r_), it provides powerful routes to complex heterocyclic systems.
A relevant example is the tandem reaction between 3-hydroxy-2-methylpyridine (B140910) 1-oxide and substituted 2-fluorobenzaldehydes. rsc.org This sequence involves an initial Knoevenagel condensation followed by an intramolecular nucleophilic aromatic substitution, providing a direct route to pyridine 1-oxide derivatives in good yields. rsc.org
The Truce–Smiles rearrangement is another sophisticated tandem process that proceeds via an intramolecular nucleophilic aromatic substitution pathway. cdnsciencepub.com This reaction involves an X → C aryl migration and has been applied to 2- and 4-substituted pyridine substrates, often in tandem with a subsequent cyclization step to build complex fused ring systems. cdnsciencepub.com
Furthermore, tandem sequences can be initiated by MCRs. The Ugi four-component reaction, for example, has been combined with an intramolecular Diels-Alder reaction. beilstein-journals.org When (E)-3-(furan-2-yl)acrylaldehyde is used as a component, the resulting Ugi adduct can spontaneously undergo a [4+2] cycloaddition, leading to the formation of complex furo[2,3-f]isoindole derivatives in a one-pot procedure. beilstein-journals.org
Computational Chemistry and Theoretical Studies of 3 Furan 2 Yl Pyridine and Analogues
Density Functional Theory (DFT) Applications in Molecular Analysis
Density Functional Theory (DFT) has become a important tool in the computational analysis of molecular systems, including heterocyclic compounds like 3-(Furan-2-yl)pyridine. DFT methods are used to investigate molecular conformations, electronic structures, and vibrational spectra. researchgate.netnih.gov By calculating the electron density of a system, DFT can accurately predict its geometry and energy, offering a balance between computational cost and accuracy. researchgate.net These calculations are instrumental in understanding the fundamental properties that govern the behavior of these molecules.
The single bond connecting the furan (B31954) and pyridine (B92270) rings in this compound allows for rotational freedom, leading to the existence of different spatial arrangements known as conformers. Theoretical studies on analogous structures, such as formyl pyridines and furan-dicarboxamides, reveal that these molecules can exist in distinct cis and trans (or syn and anti) conformations. nih.govmdpi.com These conformers are related by rotation around the inter-ring bond.
DFT calculations are employed to perform geometry optimization, which identifies the most stable, low-energy conformations of the molecule. For this compound, this typically involves identifying two planar or near-planar conformers: a trans (or anti) form where the ring heteroatoms (O and N) are on opposite sides of the inter-ring bond, and a cis (or syn) form where they are on the same side.
Furthermore, DFT can be used to calculate the potential energy surface for the rotation around this bond. This allows for the determination of the energy barrier separating the conformers. nih.gov For example, studies on 3-formyl pyridine predicted a predominant cis conformation with a calculated rotational barrier of 8.55 kcal/mol. nih.gov The relative energies of the conformers and the height of the rotational barrier determine their populations at a given temperature and the dynamics of their interconversion. In some furan derivatives, crystal structures have revealed the co-existence of both cis and trans isomers in the solid state. mdpi.com
Table 1: Illustrative Conformational Energy Data for this compound Note: The following data are illustrative and based on typical values for analogous systems.
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Dihedral Angle (C3-C2-C2'-C3') |
|---|---|---|---|
| trans (anti) | 0.00 (most stable) | ~7-9 | ~180° |
| cis (syn) | ~0.5 - 1.0 | ~0° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com
DFT calculations provide accurate estimations of the energies of these frontier orbitals. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. libretexts.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. libretexts.org For an analogue, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, DFT calculations at the B3LYP/6-311G** level of theory were used to visualize the HOMO and LUMO and determine the energy gap. researchgate.netnih.gov
Table 2: Representative Frontier Molecular Orbital Energies Note: The following data are illustrative examples calculated via DFT.
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | -0.95 |
| HOMO | -6.20 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Understanding the distribution of electron density within a molecule is crucial for predicting its interactions and reactive sites. DFT calculations can generate electrostatic potential (ESP) surfaces and compute atomic partial charges using various schemes, such as Natural Population Analysis (NPA). researchgate.netnih.gov
An ESP map visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, negative potential is expected around the electronegative nitrogen and oxygen atoms, indicating these are likely sites for electrophilic attack.
NPA provides a quantitative measure of the electron distribution by assigning partial charges to each atom. This analysis can reveal the extent of charge delocalization and identify specific atoms with significant positive or negative character. In studies of related furanium ions, NPA charges have been used to demonstrate the delocalization of positive charge and identify notable carbocation character at specific carbon atoms. researchgate.netnih.gov
Table 3: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms Note: Values are hypothetical, representing typical charge distribution.
| Atom | Ring | Partial Charge (e) |
|---|---|---|
| N1' | Pyridine | -0.58 |
| O1 | Furan | -0.51 |
| C2' (adjacent to N) | Pyridine | +0.15 |
| C5 (adjacent to O) | Furan | +0.20 |
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wisc.edu A key feature of NBO analysis is its ability to identify and quantify stabilizing interactions between orbitals, known as hyperconjugative interactions. acadpubl.eu
Table 4: Example of NBO Second-Order Perturbation Analysis Note: Data are illustrative of key hyperconjugative interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1' | π* (C2'-C3') | 25.5 |
| LP (2) O1 | π* (C2-C3) | 20.1 |
| π (C4-C5) | π* (C2'-C3') | 15.8 |
The results from DFT calculations provide a comprehensive toolkit for predicting the chemical reactivity of this compound and for elucidating potential reaction mechanisms.
FMO Theory: The shapes and energies of the HOMO and LUMO are central to predicting reactivity. The locations of the largest lobes of the HOMO indicate the most probable sites for electrophilic attack, while the largest lobes of the LUMO suggest the most likely sites for nucleophilic attack. pku.edu.cn
Charge and ESP: ESP maps and atomic charges identify the molecule's electrostatic character. Nucleophiles will be attracted to regions of positive electrostatic potential, while electrophiles will target areas of negative potential, such as the lone pairs of the nitrogen and oxygen atoms. nih.gov
Local Reactivity Descriptors: DFT can be used to calculate condensed Fukui functions, which quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. researchgate.net These indices help to pinpoint the most nucleophilic and electrophilic atoms within the molecule with greater precision, offering a more refined prediction of regioselectivity in chemical reactions. mdpi.com
By combining these theoretical descriptors, a detailed reactivity map of the molecule can be constructed. For instance, DFT calculations can help determine whether a cycloaddition reaction is likely to proceed via a concerted or stepwise mechanism by locating the relevant transition states and intermediates and calculating their energies. pku.edu.cn This predictive power is invaluable for designing new synthetic routes and understanding complex chemical transformations.
Reactivity Prediction and Mechanistic Insights
Analysis of Electrophilic and Nucleophilic Attack Sites (e.g., Molecular Electrostatic Potential (MEP) Maps, Dual Descriptor, Local Fukui Indices)
Theoretical calculations are instrumental in identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. Techniques such as Molecular Electrostatic Potential (MEP) maps, dual descriptors, and local Fukui indices provide a detailed picture of a molecule's reactivity.
Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring due to the presence of its lone pair of electrons, making it a primary site for electrophilic attack. The oxygen atom in the furan ring would also exhibit negative potential. Positive potentials would likely be located on the hydrogen atoms. researchgate.net
Dual descriptors and local Fukui indices are reactivity descriptors derived from conceptual Density Functional Theory (DFT). researchgate.netresearchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. The condensed Fukui functions simplify this by providing values for each atomic site.
There are three main types of Fukui functions:
ƒ+(r) : for nucleophilic attack (where an electron is added).
ƒ-(r) : for electrophilic attack (where an electron is removed).
ƒ0(r) : for radical attack.
The dual descriptor , Δƒ(r), is the difference between the nucleophilic and electrophilic Fukui functions (Δƒ(r) = ƒ+(r) - ƒ-(r)). Regions where Δƒ(r) > 0 are indicative of a site for nucleophilic attack, while regions where Δƒ(r) < 0 suggest a site for electrophilic attack. researchgate.net
Table 1: Predicted Reactive Sites in this compound Based on Analogues
| Reactive Site | Predicted Type of Attack | Rationale |
| Pyridine Nitrogen | Electrophilic | Lone pair of electrons creating a region of high electron density. |
| Furan Ring (C2/C5) | Electrophilic | High π-electron density characteristic of furan rings. researchgate.netmdpi.com |
| Pyridine Ring (C3) | Electrophilic | General reactivity pattern of pyridine. ias.ac.in |
This table is predictive and based on the known reactivity of furan and pyridine moieties. Specific computational studies on this compound are required for definitive assignments.
Chemical Hardness and Softness Analysis
Chemical hardness (η) and its inverse, chemical softness (S), are global reactivity descriptors that provide information about the stability and reactivity of a molecule. researchgate.net These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, less reactive, and more stable.
Softness (S) is a measure of the polarizability of a molecule. A molecule with a small HOMO-LUMO gap is considered soft, more reactive, and less stable.
The principles of Hard and Soft Acids and Bases (HSAB) state that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. nih.gov
Table 2: Conceptual Understanding of Chemical Hardness and Softness
| Descriptor | Formula | Interpretation |
| Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |
| Softness (S) | 1 / (2η) | High value indicates low stability and high reactivity. |
Theoretical Examination of Reaction Intermediates
Computational chemistry plays a crucial role in elucidating reaction mechanisms by allowing for the theoretical examination of the structures and stabilities of reaction intermediates, such as carbocations, carbanions, and radicals. By calculating the energies of these transient species, chemists can predict the most likely reaction pathways.
For instance, in a study of the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives, which are structurally related to this compound, DFT calculations were used to investigate the intermediate cations formed during the reaction. nih.gov These calculations helped to understand the electrophilic properties and reactivity of these intermediates.
In the context of reactions involving this compound, theoretical studies could be employed to model the intermediates formed during, for example, electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By determining the relative energies of different possible intermediates, the regioselectivity of such reactions can be predicted.
Advanced Computational Methodologies (e.g., Coupled Cluster Theory (CCSD))
For highly accurate predictions of molecular properties, advanced computational methodologies such as Coupled Cluster (CC) theory are employed. wikipedia.orgesqc.org Coupled Cluster theory is a post-Hartree-Fock method that provides a more accurate description of electron correlation, which is crucial for obtaining precise energies and molecular geometries. cond-mat.de
The Coupled Cluster Singles and Doubles (CCSD) method is a widely used level of CC theory that includes all single and double excitations of electrons from the reference Hartree-Fock determinant. nih.gov For even greater accuracy, perturbative triples, denoted as (T), can be included in what is known as the CCSD(T) method, often referred to as the "gold standard" of quantum chemistry for its high accuracy. mdpi.com
While computationally more demanding than DFT, CCSD and CCSD(T) can provide benchmark-quality data for smaller molecules. For this compound, CCSD calculations could yield highly reliable data on its geometry, vibrational frequencies, and thermochemical properties, which can be used to validate results from more computationally efficient methods like DFT.
Molecular Interaction Modeling
Understanding how this compound and its analogues interact with other molecules is key to their application in areas such as medicinal chemistry and materials science. Molecular interaction modeling provides insights into these non-covalent interactions.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijper.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Numerous studies have demonstrated the use of molecular docking for furan and pyridine derivatives as potential inhibitors of various enzymes. nih.govnih.govresearchgate.netresearchgate.net For example, furan-azetidinone hybrids have been studied as potential inhibitors of E. coli enzymes through molecular docking. ijper.org Similarly, pyridine derivatives have been investigated as CDK2 inhibitors, with docking studies suggesting their binding modes within the enzyme's active site. nih.gov
For this compound and its analogues, molecular docking simulations can be used to predict their binding affinity and interaction patterns with specific biological targets. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex, thereby guiding the design of more potent and selective inhibitors.
Analysis of Hydrogen Bonding and π-π Interactions
Non-covalent interactions, such as hydrogen bonds and π-π stacking, play a critical role in determining the three-dimensional structure and properties of molecular solids and biological systems.
Hydrogen bonding is a strong type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.
π-π stacking refers to the attractive, non-covalent interactions between aromatic rings.
In the context of this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The aromatic furan and pyridine rings can participate in π-π stacking interactions.
A study on a furan-containing benzodiazepine (B76468) derivative utilized Hirshfeld surface analysis to visualize and quantify intermolecular interactions, revealing the importance of H···H, H···O/O···H, and H···C/C···H contacts in the crystal packing. nih.gov This analysis also confirmed the presence of N—H⋯O hydrogen bonds and slipped π–π stacking interactions. nih.gov Similar interactions would be expected to play a significant role in the supramolecular assembly of this compound and its derivatives in the solid state. researchgate.net
Prediction of Spectroscopic Parameters from Theoretical Calculations
Computational methods allow for the in silico prediction of various spectra, including NMR, IR, and UV-Vis. These calculations are crucial for confirming molecular structures, assigning experimental signals, and understanding the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. DFT calculations have become an indispensable tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.
Theoretical studies on related heterocyclic systems demonstrate that a high degree of accuracy can be achieved when appropriate computational levels are used. For instance, the B3LYP functional combined with a comprehensive basis set like 6-311++G(2d,p) has been shown to provide calculated ¹³C chemical shifts that are in excellent agreement with experimental values for complex organic molecules. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can further refine the accuracy of these predictions. For this compound, such calculations would predict the distinct chemical shifts for each proton and carbon atom, reflecting the electron-donating nature of the furan ring and the electron-withdrawing nature of the pyridine ring. The predicted shifts are instrumental in assigning the signals in an experimental spectrum and confirming the connectivity of the furan and pyridine moieties.
Table 1: Common DFT Functionals for NMR Chemical Shift Prediction
| Functional | Basis Set Example | Key Feature |
|---|---|---|
| B3LYP | 6-311++G(2d,p) | Widely used hybrid functional, provides a good balance of accuracy and computational cost. |
Theoretical calculations are used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an Infrared (IR) spectrum. These predictions are essential for assigning vibrational modes to specific molecular motions, such as stretching and bending of bonds.
DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G(d,p), have proven effective in calculating the vibrational wavenumbers of organic molecules, including pyridine derivatives. The computed harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the calculated wavenumbers are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra. For this compound, theoretical IR spectra would help identify characteristic vibrations, such as the C=N stretching of the pyridine ring, the C-O-C stretching of the furan ring, and the various C-H bending modes of both aromatic systems.
Table 2: Predicted Vibrational Modes and Typical Wavenumber Regions for Heterocyclic Compounds
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| C-H Stretching | 3100-3000 | Aromatic rings (Pyridine, Furan) |
| C=N Stretching | 1600-1500 | Pyridine ring |
| C=C Stretching | 1625-1430 | Pyridine and Furan rings |
| C-O-C Asymmetric Stretching | 1250-1150 | Furan ring |
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic transitions of molecules, which are observed in UV-Vis absorption spectra. These calculations provide information on vertical excitation energies, corresponding wavelengths of maximum absorption (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.
Studies on pyridine-furan oligomers and other conjugated systems show that TD-DFT calculations can reliably predict their absorption spectra. The choice of functional is critical, with functionals like CAM-B3LYP, ωB97XD, and M06-2X often providing results that are in good agreement with experimental data for electronic excitations. For this compound, TD-DFT calculations would likely predict intense electronic transitions in the UV region, corresponding to π → π* transitions involving the delocalized electron system spanning both the furan and pyridine rings. The analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the nature of these electronic transitions.
Table 3: Computational Methods for Predicting UV-Vis Spectra
| Method | Basis Set Example | Information Obtained |
|---|
Theoretical Studies on Nonlinear Optical Properties and Thermodynamic Parameters
Computational chemistry is also instrumental in screening molecules for specific applications, such as in nonlinear optics, and in determining their thermodynamic stability.
The nonlinear optical (NLO) properties of organic molecules with π-conjugated systems are of significant interest for applications in optoelectronics. Theoretical calculations are used to predict key NLO parameters, including the static and dynamic polarizability (α) and the first-order hyperpolarizability (β). DFT and TD-DFT are widely used for these calculations. Studies on D-π-A (donor-π-acceptor) type chalcones containing a pyridine ring have shown that these molecules can possess large hyperpolarizability values, significantly higher than that of standard materials like urea. Given its structure, where the furan can act as a weak π-donor and the pyridine as a π-acceptor, this compound is expected to exhibit NLO properties. Computational screening would involve calculating its hyperpolarizability to evaluate its potential for use in NLO devices.
Furthermore, DFT calculations are employed to determine the thermodynamic stability of molecules by computing parameters such as heats of formation, bond dissociation energies, and global minimum energies. For a series of nitro-substituted pyridine derivatives, calculations at the B3PW91/6-311++G(d,p) level were used to assess their thermodynamic stabilities. Similar calculations for this compound would provide fundamental data on its stability and energetics, which is valuable for understanding its reactivity and potential for synthesis.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one |
| Urea |
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 3 Furan 2 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 3-(Furan-2-yl)pyridine.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show seven distinct signals in the aromatic region. The pyridine (B92270) ring protons are typically more deshielded (appear at higher chemical shifts) due to the electron-withdrawing effect of the nitrogen atom, with the proton at the C2 position being the most deshielded. ipb.pt The furan (B31954) ring protons also appear in the aromatic region, with their specific shifts influenced by the oxygen heteroatom.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is expected to display nine unique signals for the nine carbon atoms. The carbons of the pyridine ring typically resonate at lower field (higher ppm values) compared to standard benzene (B151609) rings, a consequence of the nitrogen's electronegativity. ipb.pt The carbon atoms of the furan ring also have characteristic chemical shifts, with the carbon adjacent to the oxygen (C5 of furan) appearing at a significantly downfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on typical chemical shifts for pyridine and furan moieties. Actual experimental values may vary depending on the solvent and experimental conditions.
| Atom Position (Pyridine Ring) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Atom Position (Furan Ring) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.8 - 9.0 | C-2: 148 - 152 | H-3' | 6.7 - 6.9 | C-2': 145 - 149 |
| H-4 | 8.0 - 8.2 | C-3: 128 - 132 | H-4' | 6.5 - 6.6 | C-3': 108 - 112 |
| H-5 | 7.3 - 7.5 | C-4: 134 - 138 | H-5' | 7.6 - 7.8 | C-4': 112 - 116 |
| H-6 | 8.5 - 8.7 | C-5: 123 - 126 | C-5': 142 - 146 | ||
| C-6: 147 - 151 |
Two-dimensional NMR techniques are employed to resolve structural ambiguities and confirm the connectivity between atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the ¹H and ¹³C assignments. This is particularly useful for definitively linking the proton and carbon signals of both the pyridine and furan rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of atoms. It detects correlations between protons that are close to each other in space, even if they are not directly bonded. In the context of this compound, a NOESY experiment would be used to confirm the connectivity between the two rings. A key expected correlation would be between the H-4 proton of the pyridine ring and the H-3' proton of the furan ring, providing definitive evidence for the 3-(Furan-2-yl) linkage.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds like this compound. In positive ion mode, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. For this compound (C₉H₇NO), the expected m/z for this ion would be approximately 146. Tandem MS (MS/MS) experiments can be performed on this ion to induce fragmentation. The fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages. nih.gov Expected fragmentation pathways for this compound could involve the cleavage of the bond between the two rings or the opening of the furan or pyridine ring.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is critical for confirming the molecular formula of a newly synthesized compound or for identifying an unknown. For this compound, HRMS would be used to verify its elemental formula, C₉H₇NO. nih.govacs.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (m/z) |
| [M+H]⁺ | C₉H₈NO⁺ | 146.06004 | Typically within 5 ppm of calculated value |
| [M]⁺˙ | C₉H₇NO⁺˙ | 145.05276 | Typically within 5 ppm of calculated value |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for the analysis of volatile compounds like this compound. nih.gov In a GC-MS analysis, the compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column. Upon elution from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," characterized by a specific molecular ion peak and a unique pattern of fragment ions, which can be compared to spectral libraries for positive identification. mdpi.com
General Mass Spectra Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇NO), the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of approximately 145, corresponding to its molecular weight. nih.gov
In electron ionization mass spectrometry (EI-MS), the high-energy electron beam not only ionizes the molecule but also imparts excess energy, leading to the fragmentation of the energetically unstable molecular ion. discoveryjournals.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The fragmentation of this compound is predicted to proceed through several key pathways based on the known behavior of furan and pyridine rings. mdpi.comnist.gov
Common fragmentation pathways include:
Loss of Carbon Monoxide (CO): Furan rings are known to undergo fragmentation involving the loss of a neutral CO molecule (28 Da). This would result in a fragment ion at m/z 117.
Cleavage of the Inter-ring Bond: The bond connecting the furan and pyridine rings can cleave, leading to ions corresponding to each ring system, such as the pyridyl cation (m/z 78) or the furyl cation (m/z 67).
Furan Ring Fragmentation: The furan ring itself can break apart, a known fragment for furan is the acetylene (B1199291) ion (C₂H₂⁺•) at m/z 26. mdpi.com
These fragmentation patterns are crucial for confirming the identity and structural integrity of the molecule in analytical studies.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 145 | [C₉H₇NO]⁺• | Molecular Ion (M⁺•) |
| 117 | [C₈H₇N]⁺• | Loss of CO from the furan ring |
| 78 | [C₅H₄N]⁺ | Pyridyl cation from inter-ring cleavage |
| 67 | [C₄H₃O]⁺ | Furyl cation from inter-ring cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of both the furan and pyridine rings. uj.ac.za
The key regions and their assignments are as follows:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the furan and pyridine aromatic rings typically appear at wavenumbers above 3000 cm⁻¹, generally in the range of 3150-3000 cm⁻¹. uj.ac.zaekb.eg
Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic systems are observed in the 1650-1400 cm⁻¹ region. Pyridine derivatives show characteristic bands for C=C and C=N vibrations in this range. ekb.egresearchgate.net Furan also contributes C=C stretching bands in this vicinity. bendola.com
Furan C-O-C Stretching: A key diagnostic peak for the furan moiety is the asymmetric stretching of the C-O-C ether linkage, which typically gives rise to a strong absorption band in the region of 1250-1050 cm⁻¹. researchgate.net
C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹) and provide further structural confirmation.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |
|---|---|---|
| 3150 - 3000 | Stretching | Aromatic C-H (Pyridine & Furan) |
| 1650 - 1450 | Stretching | Aromatic C=C and C=N (Pyridine Ring) |
| 1580 - 1480 | Stretching | Aromatic C=C (Furan Ring) |
| 1250 - 1050 | Asymmetric Stretching | C-O-C (Furan Ring Ether) |
| 900 - 650 | Out-of-Plane Bending | Aromatic C-H |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The conjugated π-system extending across the furan and pyridine rings in this compound gives rise to characteristic absorption bands. researchgate.net The spectra are typically dominated by two types of electronic transitions: π → π* and n → π*. researchgate.net
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. For furo-pyridine systems, these are expected in the 250-300 nm region. researchgate.netresearchgate.net
n → π Transitions:* This transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the pyridine nitrogen atom, to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths, often appearing above 300 nm. researchgate.net
The position and intensity (molar absorptivity, ε) of these absorption maxima are sensitive to the solvent environment.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength (λmax) | Relative Intensity (ε) | Description |
|---|---|---|---|
| π → π | ~250 - 300 nm | High | Excitation of electrons in the conjugated π-system |
| n → π | > 300 nm | Low | Excitation of non-bonding electrons on the Nitrogen atom |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal complexes. For a diamagnetic molecule like this compound, ESR spectroscopy would be employed to study its paramagnetic derivatives, such as its radical cation or coordination complexes with paramagnetic metal ions.
If the this compound radical cation were generated, its ESR spectrum would be characterized by a g-value close to that of a free electron (g ≈ 2.0023). nih.gov The spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the magnetic nuclei of the atoms in the molecule, primarily the hydrogen nuclei (¹H, I=1/2) and the nitrogen nucleus (¹⁴N, I=1). The number of lines produced by this hyperfine interaction can be predicted by the formula 2NI+1, where N is the number of equivalent nuclei and I is the nuclear spin.
When this compound acts as a ligand in a paramagnetic metal complex (e.g., with Cu(II) or Mn(II)), the ESR spectrum provides information about the geometry of the complex and the nature of the metal-ligand bond. The g-values can deviate significantly from the free-electron value, and analysis of the hyperfine coupling constants can give insight into the delocalization of the unpaired electron onto the ligand. researchgate.net
Elemental Analysis for Compositional Confirmation
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This provides a fundamental confirmation of the compound's empirical and molecular formula. For this compound, the molecular formula is C₉H₇NO. The theoretical elemental composition can be calculated from its atomic weights and molecular weight (145.16 g/mol ). nih.gov
In practice, a synthesized sample is analyzed, and the experimentally determined percentages ("Found") are compared to the theoretical values ("Calcd."). A close agreement between the found and calculated values is a primary indicator of the sample's purity and confirmation of its identity. For example, in the synthesis of related furan-pyridine structures, experimental values are typically within ±0.4% of the calculated values. mdpi.commdpi.com
Table 4: Elemental Analysis Data for C₉H₇NO and a Representative Derivative
| Element | Theoretical % for C₉H₇NO (Calcd.) | Found % for a Representative Furan-Pyridine Derivative* |
|---|---|---|
| Carbon (C) | 74.47 | 69.84 |
| Hydrogen (H) | 4.86 | 3.45 |
| Nitrogen (N) | 9.65 | 8.21 |
*Note: "Found" data is for the related compound (2E)-3-(5-phenyl-2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile (C₂₀H₁₂N₂OS), used as a representative example to illustrate typical experimental results. researchgate.net
Conductivity Measurements for Electrolytic Characterization
When this compound is used as a ligand to form metal complexes, conductivity measurements are employed to characterize the electrolytic nature of these complexes in solution. This technique helps determine whether the anions associated with the metal salt are coordinated directly to the metal ion or exist as free, charge-balancing counter-ions in the solution.
The molar conductance (ΛM) of a complex is measured in a specific solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a known concentration (e.g., 10⁻³ M). The resulting value, in units of Ω⁻¹ cm² mol⁻¹, indicates the number of ions present.
Non-electrolytes: Low molar conductance values (typically < 50 Ω⁻¹ cm² mol⁻¹) suggest that the anions are coordinated to the metal center, and the complex is neutral. researchgate.netresearchgate.net
Electrolytes: Higher values indicate that the anions are not coordinated and the complex is ionic. For instance, values in the range of 70-90 Ω⁻¹ cm² mol⁻¹ in DMF are often indicative of a 1:1 electrolyte. ekb.eg
This measurement is fundamental for correctly formulating the structure of coordination complexes.
Table 5: Molar Conductance Ranges and Corresponding Electrolyte Types in DMF
| Molar Conductance (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type | Interpretation |
|---|---|---|
| < 50 | Non-electrolyte | Anions are coordinated to the metal ion. |
| 70 - 90 | 1:1 electrolyte | One anion is a free counter-ion. |
| 140 - 180 | 1:2 electrolyte | Two anions are free counter-ions. |
Coordination Chemistry of 3 Furan 2 Yl Pyridine and Its Applications in Catalysis and Materials Science
3-(Furan-2-yl)pyridine and Derivatives as Ligands in Metal Complex Formation
The versatility of ligands derived from this compound is demonstrated by their ability to form complexes with a wide array of transition metals, including but not limited to iron, cobalt, nickel, copper, and zinc, as well as lanthanides. rsc.orgresearchgate.netmdpi.com These derivatives range from simple substituted pyridines to more complex structures like Schiff bases, terpyridines, and oxadiazoles, each imparting distinct properties to the resulting metal complex. rsc.orgmdpi.comchemmethod.com The synthesis of these complexes typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. rsc.orgmdpi.com
The synthesis of transition metal complexes with this compound derivatives is well-documented. For instance, novel coordination compounds of iron(II) and cobalt(II) have been synthesized using the heterocyclic bidentate N,N-donor ligand 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo). mdpi.comnih.gov These complexes, with the general formula M(fpo)₂(H₂O)₂₂, were prepared from the corresponding metal perchlorates. mdpi.comnih.gov Similarly, a copper(II) complex with the formula [CuCl₂(R¹-terpy)], where R¹-terpy is 4'-(furan-2-yl)-2,2':6',2''-terpyridine, was synthesized by reacting the terpyridine derivative with copper(II) chloride. rsc.org
A comprehensive characterization of these complexes is crucial to understanding their structure and properties. Standard analytical techniques employed include elemental analysis (EA), Fourier-transform infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction (sXRD). rsc.orgmdpi.com FT-IR spectroscopy helps to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups. mdpi.comscirp.org
Table 1: Examples of Synthesized Transition Metal Complexes with this compound Derivatives and Characterization Methods
| Complex Formula | Ligand | Metal Ion | Characterization Methods | Reference |
|---|---|---|---|---|
| Fe(fpo)₂(H₂O)₂₂ | 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) | Fe(II) | EA, FT-IR, sXRD, DC Magnetic Measurements | mdpi.comnih.gov |
| Co(fpo)₂(H₂O)₂₂ | 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) | Co(II) | EA, FT-IR, sXRD, EPR, DC/AC Magnetic Measurements | mdpi.comnih.gov |
| [CuCl₂(R¹-terpy)]·CH₃OH | 4'-(furan-2-yl)-2,2':6',2''-terpyridine (R¹-terpy) | Cu(II) | UV-Vis, IR, X-ray Analysis | rsc.org |
| [Mn(C₁₅H₁₀O₄)₂(H₂O)₂] | (E)-3-(furan-2-yl)-1-(2,6-dihydroxyphenyl)prop-2-en-1-one | Mn(II) | Analytical Data, Conductivity, Magnetic Moment, UV-Vis, TG-DTA | ijirset.com |
The coordination mode of this compound derivatives is highly dependent on the ligand's specific structure. The 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) ligand, for example, acts as a bidentate N,N-donor, coordinating through the pyridine (B92270) nitrogen and one of the oxadiazole nitrogen atoms. mdpi.comnih.gov In contrast, 4'-(furan-2-yl)-2,2':6',2''-terpyridine functions as a tridentate ligand, binding the metal ion via its three pyridine nitrogen atoms. rsc.org Schiff base derivatives of furfural (B47365) can exhibit monodentate or bidentate coordination, typically involving the azomethine nitrogen. chemmethod.comresearchgate.net
The stoichiometry of the resulting complexes is a direct consequence of the metal ion's coordination number and the ligand's denticity. The reaction of Fe(II) and Co(II) with the bidentate fpo ligand results in a 1:2 metal-to-ligand ratio, forming complexes with the general formula [M(fpo)₂(H₂O)₂]²⁺. mdpi.comnih.gov For the tridentate terpyridine ligand, a 1:1 stoichiometry is observed in the [CuCl₂(R¹-terpy)] complex. rsc.org Other reported stoichiometries include 1:2 for manganese(II) with a chalcone (B49325) derivative and for various metals with a furfural Schiff base derivative. chemmethod.comijirset.com
Table 2: Coordination and Stoichiometry of this compound Derivative Complexes
| Ligand | Coordination Mode | Metal:Ligand Stoichiometry | Metal Ion(s) | Reference |
|---|---|---|---|---|
| 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) | Bidentate (N,N-donor) | 1:2 | Fe(II), Co(II) | mdpi.com |
| 4'-(furan-2-yl)-2,2':6',2''-terpyridine | Tridentate | 1:1 | Cu(II) | rsc.org |
| N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | Monodentate (N-donor) | 1:2 | VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | chemmethod.com |
| (E)-3-(furan-2-yl)-1-(2,6-dihydroxyphenyl)prop-2-en-1-one | Bidentate | 1:2 | Mn(II) | ijirset.com |
Single-crystal X-ray diffraction is the definitive method for determining the precise geometrical structure of these complexes. The Fe(II) and Co(II) complexes with the fpo ligand, M(fpo)₂(H₂O)₂₂, both adopt a distorted octahedral geometry. mdpi.com In these structures, the two fpo ligands occupy the equatorial plane, while two water molecules are situated in the axial positions. mdpi.com The copper(II) complex with the furan-substituted terpyridine ligand, [CuCl₂(R¹-terpy)], displays a five-coordinate, distorted square pyramidal geometry. rsc.org Other studies have proposed distorted octahedral geometries for a range of metal complexes with furfural-derived Schiff bases, with tetrahedral geometries suggested for the Zn(II) and Cd(II) analogues. chemmethod.com
Table 3: Crystallographic Data for M(fpo)₂(H₂O)₂₂ Complexes
| Parameter | Fe(fpo)₂(H₂O)₂₂ | Co(fpo)₂(H₂O)₂₂ |
|---|---|---|
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 9.467(3) | 9.569(3) |
| b (Å) | 10.038(3) | 10.031(3) |
| c (Å) | 15.225(5) | 15.158(5) |
| α (°) | 88.19(3) | 88.62(3) |
| β (°) | 84.77(3) | 84.44(3) |
| γ (°) | 83.47(3) | 83.56(3) |
| V (ų) | 1426.6(8) | 1434.7(8) |
| Reference | mdpi.com | mdpi.com |
The magnetic properties of complexes containing this compound derivatives are of significant interest, particularly for the development of molecular magnets. mdpi.com Studies on Fe(fpo)₂(H₂O)₂₂ revealed a high-spin configuration for the Fe(II) center. mdpi.comnih.gov More notably, the analogous Co(II) complex, Co(fpo)₂(H₂O)₂₂, exhibits large magnetic anisotropy and shows field-induced slow relaxation of magnetization, which are key characteristics of single-molecule magnets (SMMs). mdpi.comnih.gov The effective energy barrier for the relaxation of magnetization (U_eff) for the Co(II) complex was found to be 65.3 K. mdpi.com Research on related furopyridine-nickel(II) complexes has shown that the magnitude of the zero-field splitting (ZFS) parameter, a measure of magnetic anisotropy, correlates with the degree of distortion in the coordination polyhedra. researchgate.net
Table 4: Magnetic Properties of M(fpo)₂(H₂O)₂₂ Complexes
| Complex | Property | Value | Reference |
|---|---|---|---|
| Fe(fpo)₂(H₂O)₂₂ | Spin State | High Spin | mdpi.com |
| Co(fpo)₂(H₂O)₂₂ | Axial ZFS parameter (D) | -21.2 cm⁻¹ | mdpi.comnih.gov |
| Effective Energy Barrier (U_eff) | 65.3 K | mdpi.comnih.gov |
Catalytic Applications of this compound-based Metal Complexes
Transition metal complexes are highly effective catalysts for a wide range of organic transformations, owing to their ability to activate substrates and facilitate bond formation through various mechanistic pathways. nih.govnih.gov Complexes featuring ligands like this compound derivatives are being explored for their catalytic prowess, leveraging the ligand's ability to fine-tune the electronic and steric environment of the metal center. rsc.org
The catalytic potential of copper(II) complexes featuring functionalized terpyridine and di(thiazol-yl)pyridine ligands, including a 4'-(furan-2-yl)-terpyridine derivative, has been investigated. rsc.org These complexes have demonstrated catalytic activity in the oxidation of both alkanes and alcohols using peroxides as the oxidant. rsc.org This highlights the potential of using furan-pyridine based ligands to design catalysts for challenging C-H activation reactions. Furthermore, related systems utilizing copper catalysts have been employed for other organic transformations, such as three-component A³ coupling reactions for the synthesis of complex heterocyclic molecules like imidazo[1,2-a]pyridines. beilstein-journals.org The ability to tailor the ligand structure provides a pathway to optimize catalytic efficiency and selectivity for specific organic reactions. rsc.org
Role in Advanced Materials Research
The unique molecular architecture of this compound, which combines an electron-rich furan (B31954) ring with an electron-deficient pyridine ring, makes it a compound of significant interest in the field of advanced materials. This combination of heterocyclic systems provides a versatile platform for creating materials with tailored electronic, optical, and structural properties. Its derivatives and related structures are utilized in various applications, from light-emitting diodes to specialized polymers and crystalline frameworks.
Potential in Organic Electronics and Optoelectronic Materials
The distinct electronic characteristics of the pyridine and furan rings have positioned this compound and its structural motifs as promising candidates for materials in organic electronics and optoelectronics. The interaction between the electron-accepting pyridine and electron-donating furan can be harnessed to tune the band gap and charge transport properties of resulting materials. european-mrs.comrsc.org
Research into oligomers and polymers composed of pyridine and furan units has revealed their potential for these applications. Density functional theory (DFT) calculations on pyridine-furan oligomers show that they tend to form stable, helical structures, a conformation stabilized by π-π stacking interactions between the aromatic rings on adjacent turns. researchgate.net This structural ordering is crucial for efficient charge transport in organic semiconductor devices.
The optoelectronic properties of these pyridine-furan systems are highly dependent on their molecular arrangement. For instance, studies on helical pyridine-furan copolymers demonstrate how their electronic structure can be systematically tuned. researchgate.net This tunability is essential for designing materials for specific optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and solar cells. researchgate.net
Furthermore, derivatives incorporating the pyridine-furan concept are being developed for high-performance OLEDs. For example, electron-transporting host materials containing cyanodibenzofuran and pyridine moieties have been designed for stable blue phosphorescent OLEDs (PhOLEDs). rsc.org These materials exhibit high triplet energies and excellent electron-transporting properties, leading to devices with high external quantum efficiencies (over 29%) and prolonged operational lifetimes. rsc.org Similarly, highly luminescent materials for applications like fluorescent probes have been synthesized using pyridyl-extended dithienophospholes, which feature a related structural arrangement and display quantitative luminescence quantum yields. chemrxiv.org
Below is a data table summarizing the calculated properties of pyridine-furan oligomers, highlighting their suitability for optoelectronic applications.
| Property | Pyridine-Furan (PF) Oligomer | Pyridine-Pyrrole (PPy) Oligomer | Pyridine-Thiophene (PTh) Oligomer |
| Most Stable Conformer | Helical | Helical | Helical |
| Stabilization Interaction | π-π stacking | Hydrogen bonding & π-π stacking | π-π stacking |
| Band Gap (HOMO-LUMO) | Decreases with chain length | Decreases with chain length | Decreases with chain length |
| Potential Application | Conductive polymers, Optical sensors | pH and solvent-dependent sensors | Organic semiconductors |
| Data derived from computational studies on pyridine-heterocycle oligomers. researchgate.net |
Utilization as Building Blocks in the Synthesis of Novel Materials
The this compound scaffold serves as a valuable and versatile building block in the synthesis of more complex molecules and supramolecular structures. rsc.org Its bifunctional nature, containing both a π-excessive furan ring and a π-deficient pyridine ring, allows for a wide range of chemical modifications and assembly strategies. researchgate.netmdpi.com
In coordination chemistry, the nitrogen atom in the pyridine ring acts as an effective ligand for metal ions, enabling the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with extensive porosity, making them suitable for applications in gas storage, separation, and catalysis. nih.govscirp.org While direct synthesis of MOFs with this compound is a specific area of research, the general principle of using bifunctional linkers containing pyridine and other aromatic heterocycles is well-established for creating novel framework structures. nih.govunl.edu For instance, derivatives like 6-(Dibenzo[b,d]furan-2-yl)nicotinonitrile have been incorporated into bimetallic-MOFs used as catalysts. rsc.org
The compound also serves as a precursor for a variety of poly-heterocyclic compounds. Through multi-step reactions, the pyridine and furan moieties can be integrated into larger, more complex systems. researchgate.net For example, derivatives of 3-(furan-2-yl)propenoic acid can be synthesized from furan-containing precursors, which are then used to create more elaborate molecules with potential antimicrobial or other biological activities. mdpi.com The ability to use the basic furan-pyridine structure to build complex organic molecules underscores its importance as a foundational component in synthetic chemistry. academie-sciences.fr
Mechanistic Organic Chemistry and Reactivity Studies of 3 Furan 2 Yl Pyridine Derivatives
Electronically Driven Transformations and Reaction Pathways (e.g., Hydroarylation of Carbon-Carbon Double Bonds)
The reactivity of 3-(furan-2-yl)pyridine derivatives is significantly influenced by electronic factors, which dictate the course of various chemical transformations. A notable example is the hydroarylation of carbon-carbon double bonds in derivatives such as 3-(furan-2-yl)propenoic acids and their esters. mdpi.comnih.gov In the presence of a strong Brønsted superacid like triflic acid (TfOH), these compounds undergo reaction with arenes to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.govmdpi.com
The reaction mechanism is believed to proceed through superelectrophilic activation. mdpi.comnih.gov Initially, the carbonyl oxygen of the propenoic acid or ester is protonated by the superacid. mdpi.com Given the strong electron-donating nature of the furan (B31954) ring, a second protonation can occur at the C=C double bond, leading to the formation of O,C-diprotonated species. mdpi.com These dications are highly reactive electrophilic intermediates that then participate in electrophilic aromatic substitution with the arene, resulting in the hydroarylated product. mdpi.com The use of Lewis acids like aluminum chloride (AlCl₃) can also facilitate this transformation by coordinating to the carbonyl oxygen and activating the carbon-carbon double bond for electrophilic attack. mdpi.com
The furan ring itself displays a high tendency to react via electrophilic substitution, with a general reactivity order of pyrrole (B145914) >> furan > thiophene (B33073) > benzene (B151609). ajrconline.org This reactivity is attributed to the ability of the heteroatom to stabilize the intermediate cation. ajrconline.org However, the furan ring is also sensitive to strong acids and can undergo ring-opening or polymerization, which presents a challenge in synthetic design. stackexchange.comresearchgate.net
Role of Reactive Intermediates (e.g., O,C-Diprotonated Forms, Carbocations)
Reactive intermediates play a pivotal role in the transformations of this compound derivatives. As discussed in the context of hydroarylation, O,C-diprotonated forms of 3-(furan-2-yl)propenoic acid derivatives are proposed as the key reactive electrophilic species. mdpi.comnih.govmdpi.com NMR and DFT studies support the formation of these dications in Brønsted superacids. mdpi.com These intermediates are crucial for promoting reactions that might otherwise be sluggish, such as the electrophilic attack on an aromatic ring. mdpi.com
Carbocations are another significant class of intermediates in the chemistry of these compounds. For instance, in the Pictet-Spengler reaction to form tetrahydrofuro[3,2-c]pyridines, the reaction of a furanic amine with an aldehyde in an acidic medium generates an iminium cation. beilstein-journals.org Subsequent cyclization is driven by the electrophilic character of this cation. However, carbocations generated from furan-containing substrates can be prone to rearrangement. For example, a benzyl (B1604629) carbocation can rearrange to a more stable benzhydryl-type cation, leading to isomeric products. beilstein-journals.org The stability and delocalization of charge in these intermediates dictate the reaction pathway and product distribution. ajrconline.orgmdpi.com The formation of a resonance-stabilized acetal (B89532) cation has been proposed in the acid-catalyzed reaction of (E)-methyl 3-(furan-2-yl)acrylate in methanol. stackexchange.com
Influence of Substituents and Structural Motifs on Chemical Reactivity
The chemical reactivity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the furan and pyridine (B92270) rings, as well as by overarching structural motifs.
Substituent Effects:
Electron-donating groups (EDGs) on the furan ring, such as a methyl group, enhance its electron-donating character, which can influence the course of reactions. mdpi.com In the context of Diels-Alder reactions, a para-methoxyphenyl group (a strong EDG) on a 2H-pyran-2-one did not significantly increase reactivity compared to a phenyl group, suggesting a complex interplay of electronic and steric effects. mdpi.com In the synthesis of tetrahydrofuro[3,2-c]pyridines, benzaldehydes with EDGs lead to higher yields compared to those with electron-withdrawing groups. beilstein-journals.org
Electron-withdrawing groups (EWGs) , such as a nitro group, can significantly alter reactivity. For example, in the oxidation of 4-(furan-2-yl)butan-2-ones, the presence of an EWG at the α-position to the ketone facilitates enolization and subsequent nucleophilic attack, leading to a specific rearrangement pathway. mdpi.comresearchgate.net The absence of such an EWG can switch the reactivity pattern. mdpi.comresearchgate.net The reactivity of isocyanates in C-H amidation reactions is higher for electron-deficient variants. rsc.org
On the pyridine ring, a fluorine atom can enhance the electrophilic character of an adjacent sulfonyl group, making it a potent site for nucleophilic attack.
Structural Motifs:
The relative orientation of the furan and pyridine rings is crucial. The planarity of the rings and the rotational freedom around the inter-ring bond determine the compound's conformation and potential for intermolecular interactions.
The presence of a β-diketone moiety introduces the possibility of keto-enol tautomerization, which is influenced by the electronic properties of the attached furan and pyridine rings.
The introduction of specific functional groups, such as a hydroxymethyl group, can increase the number of hydrogen bonding sites and alter solubility and intermolecular interactions.
The following table summarizes the observed influence of various substituents on the reactivity of furan and pyridine derivatives in different reaction types.
| Reaction Type | Substrate Class | Substituent Effect | Outcome |
| Hydroarylation | 3-(Furan-2-yl)propenoic acids | Electron-donating furan ring | Promotes formation of O,C-diprotonated intermediates. mdpi.com |
| Pictet-Spengler | Furanic amines & Benzaldehydes | Electron-donating groups on benzaldehyde | Higher yields of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org |
| Diels-Alder | 6-substituted-2H-pyran-2-ones | Phenyl vs. Methyl at C-6 | Phenyl group decreases reactivity. mdpi.com |
| Oxidation | 4-(Furan-2-yl)butan-2-ones | α-Electron-withdrawing group | Facilitates enolization and specific rearrangement. mdpi.comresearchgate.net |
| C-H Amidation | Thiophene derivatives & Isocyanates | Electron-deficient isocyanates | More reactive. rsc.org |
Conformationally Controlled Reactivity in this compound Analogues
The conformation of this compound analogues plays a significant role in determining their reactivity and the stereochemical outcome of reactions. The relative orientation of the furan and pyridine rings, dictated by the rotation around the C-C single bond connecting them, can influence the accessibility of reactive sites and the stability of transition states.
Stabilization energies calculated from theoretical studies suggest that the preferred conformations of furan-pyridine hybrid molecules are a balance between steric hindrance and electronic delocalization. The extent of π-overlap between the furan and pyridine rings, which is conformation-dependent, affects both the stability and reactivity of the molecule.
In reactions involving cyclization, the conformational preferences of the starting material can pre-organize the molecule for the desired transformation. For example, in the synthesis of furo[3,2-c]pyridines, the cyclization of an azide (B81097) derived from 3-(furan-2-yl)propenoic acid is a key step that would be influenced by the conformational disposition of the reacting groups. researchgate.net Similarly, in the formation of thieno[2,3-b]pyridine (B153569) derivatives, the rotation around an N-Aryl bond can bring substituents into close proximity, influencing reactivity through steric or electronic interactions. acs.org
Crystallographic studies of furan-pyridine derivatives provide insight into their solid-state conformations, revealing preferences for specific rotational arrangements around the inter-ring bonds. These preferred conformations can impact intermolecular interactions and crystal packing. The planarity of the heterocyclic rings and the rotational flexibility of substituents, such as a hydroxymethyl group, introduce additional conformational variables that can modulate reactivity.
The table below highlights key conformational aspects and their implications for reactivity in furan-pyridine systems.
| Conformational Feature | Influencing Factors | Impact on Reactivity |
| Inter-ring Torsion Angle | Steric effects, Electronic delocalization | Affects π-overlap, accessibility of reactive sites, and transition state stability. |
| Substituent Orientation | Rotational freedom around single bonds | Can facilitate or hinder intramolecular reactions (e.g., cyclization) and influence intermolecular interactions. acs.org |
| Ring Planarity | Inherent aromaticity of furan and pyridine | Provides a relatively rigid scaffold, with reactivity influenced by the positioning of substituents relative to the plane. |
Future Research Directions and Emerging Areas for 3 Furan 2 Yl Pyridine
Exploration of Novel and Sustainable Synthetic Methodologies for Diversification
The future of 3-(Furan-2-yl)pyridine chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic routes. While traditional cross-coupling reactions have been the mainstay for constructing the bi-heterocyclic core, researchers are now exploring novel methodologies to access a wider array of derivatives.
A significant area of development is the use of superelectrophilic activation. For instance, the reaction of 3-(furan-2-yl)propenoic acids with various arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) has been shown to produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives. aksci.com This method allows for the hydroarylation of the carbon-carbon double bond under relatively mild conditions, providing a direct route to complex molecular scaffolds. aksci.com DFT studies have been employed to understand the O,C-diprotonated forms of the furan (B31954) acids, which act as the reactive electrophilic species in these transformations. aksci.com
Furthermore, research into the synthesis of more complex fused systems incorporating the furan-pyridine motif is expanding. Methods have been developed for creating substituted thieno[2,3-b]pyridines that feature a furan group at the 2-position, demonstrating pathways to polycyclic aromatic systems with potential biological activity. pharmaguideline.comacs.org These syntheses often involve multi-step sequences, starting from functionalized thiophenes and incorporating the furan moiety through strategic cyclization and substitution reactions. pharmaguideline.com Sustainable approaches, such as ultrasound-assisted, transition-metal-free catalysis, are also emerging as a green alternative for the synthesis of bioactive heterocycles, a methodology that could be readily applied to furan-pyridine derivatives. rsc.org
The diversification of the this compound scaffold through these novel synthetic strategies is crucial for building libraries of compounds for screening in materials science and medicinal chemistry.
Table 1: Example of Novel Synthesis via Superacid Catalysis aksci.com
| Starting Material (1) | Arene | Product (2) | Yield (%) |
|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid | Benzene (B151609) | 3-(Furan-2-yl)-3-phenylpropanoic acid | 33 |
| 3-(Furan-2-yl)propenoic acid | Toluene | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | 95 |
Integration of Advanced Computational Modeling for Precise Structure-Reactivity Correlations
Computational chemistry is becoming an indispensable tool for accelerating research into this compound and its derivatives. By integrating advanced modeling techniques, scientists can predict molecular properties, understand reaction mechanisms, and rationally design new compounds with targeted functions.
Density Functional Theory (DFT) calculations have been instrumental in several key areas. They are used to investigate the structural and optoelectronic properties of pyridine-furan oligomers, revealing how dispersion correction impacts ground state structures and the stability of helical conformers. chemrxiv.org Such calculations help in understanding the non-bonding interactions that stabilize these structures and influence their properties. chemrxiv.org DFT is also used to elucidate complex reaction pathways, such as identifying the reactive O,C-diprotonated carbocation intermediates in superacid-catalyzed reactions. aksci.com
In the realm of medicinal chemistry, computational models are critical for drug discovery. Molecular docking studies are used to predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like Epidermal Growth Factor Receptor (EGFR). researchgate.net This allows for the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing. Furthermore, pharmacophore modeling helps in identifying the key structural features necessary for biological activity, guiding the design of new antagonists for targets like the A2A adenosine (B11128) receptor. rsc.org These in silico methods, combined with ADME (absorption, distribution, metabolism, and excretion) predictions, provide a comprehensive profile of a potential drug candidate before it is even synthesized, saving significant time and resources. researchgate.net
Table 2: Application of Computational Models in this compound Research
| Computational Method | Application Area | Research Goal | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Materials Science | Investigating structural and optoelectronic properties of pyridine-furan oligomers. | chemrxiv.orgresearchgate.net |
| DFT | Reaction Mechanisms | Elucidating reactive intermediates in superacid-catalyzed synthesis. | aksci.com |
| Molecular Docking | Medicinal Chemistry | Predicting binding modes and affinity of derivatives to enzyme targets (e.g., EGFR). | researchgate.net |
| Pharmacophore Modeling | Medicinal Chemistry | Designing novel A2A adenosine receptor antagonists. | rsc.org |
Development of New Applications in Functional Materials and Supramolecular Chemistry
The distinct electronic characteristics and structural rigidity of the this compound unit make it an attractive building block for advanced functional materials. Research is moving beyond simple molecules to the construction of oligomers, polymers, and macrocycles with tailored properties.
Pyridine-furan (PF) oligomers and copolymers are gaining attention as conductive conjugated materials. researchgate.net Theoretical studies show that these copolymers can adopt stable helix-like structures, driven by π-π stacking interactions between the aromatic rings on adjacent turns. researchgate.net These helical polymers are promising for applications in chiral recognition, liquid crystals, and optical materials. researchgate.net The optoelectronic properties of these materials can be systematically investigated using DFT calculations, which help in understanding their potential for use in organic electronics. chemrxiv.org A recent breakthrough has been the photochemically-mediated polymerization of furan and pyridine (B92270) at reduced pressures to form "nanothreads," one-dimensional sp³-rich polymers with high predicted tensile strength and a tunable band gap. researchgate.net
Interdisciplinary Research within Pharmaceutical Chemistry for Novel Scaffold Development
The this compound framework is a privileged scaffold in medicinal chemistry, and interdisciplinary research continues to uncover new therapeutic applications. Its value lies in its ability to act as a versatile template whose physicochemical and pharmacological properties can be fine-tuned through substitution.
Derivatives have shown significant promise as anticancer agents. Pyridine and pyrimidine (B1678525) derivatives incorporating the furan moiety have been evaluated as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net Other studies have explored (3-(furan-2-yl)pyrazol-4-yl) chalcones for their cytotoxic effects against lung carcinoma cell lines. mdpi.com
The scaffold is also being explored for other indications. A new class of A2A adenosine receptor antagonists, based on a 2-amino-6-furan-2-yl-4-substituted nicotinonitrile core, has been developed, with research indicating that the furan group is beneficial for high receptor affinity. rsc.org In another study, 5-substituted 3-heteroaromatic pyridine analogues of nicotine (B1678760), including furan-containing compounds, were investigated as selective inhibitors of cytochrome P-450 2A6, an enzyme involved in the metabolism of nicotine and various procarcinogens. Additionally, novel β-keto-enol derivatives grafted on pyridine and furan moieties have demonstrated significant fungicidal activity. This breadth of activity underscores the importance of the this compound core in developing novel therapeutic agents.
Table 3: Investigated Therapeutic Targets for this compound Derivatives
| Derivative Class | Therapeutic Area | Biological Target/Activity | Reference |
|---|---|---|---|
| Pyrimidine/Pyridine Derivatives | Oncology | EGFRWT and EGFRT790M Kinase Inhibition | researchgate.net |
| (3-(Furan-2-yl)pyrazol-4-yl) Chalcones | Oncology | Cytotoxicity against Lung Carcinoma (A549) | mdpi.com |
| 2-Amino-6-furan-2-yl-nicotinonitriles | Neurology/Immunology | A2A Adenosine Receptor Antagonism | rsc.org |
| 5-Substituted Pyridine Analogues | Oncology/Toxicology | Cytochrome P-450 2A6 Inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Furan-2-yl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated pyridine derivatives and furan-containing boronic acids. For example, 7-(Furan-2-yl)imidazo[1,2-a]pyridine analogs have been synthesized via palladium-catalyzed coupling under inert atmospheres, achieving ~70% yield with optimized stoichiometry . Reaction temperature (80–100°C) and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact purity and yield. Side reactions, such as deboronation or over-alkylation, require careful monitoring via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Multi-technique approaches are essential:
- FT-IR/Raman : Identify functional groups (e.g., C–N stretching in pyridine at ~1600 cm⁻¹, furan C–O–C vibrations at ~1015 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm for pyridine and furan rings), while ¹³C NMR confirms substitution patterns .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-stacking in copper(II) complexes with pyridine derivatives) using SHELX software for refinement .
Q. How does the furan ring influence the electronic properties of this compound?
- Methodological Answer : The electron-rich furan ring donates electron density via conjugation to the pyridine moiety, altering frontier molecular orbitals. Comparative cyclic voltammetry (CV) studies with non-furan pyridines show reduced oxidation potentials (ΔE ≈ 0.2–0.3 V), indicating enhanced electron-donating capacity. DFT calculations (B3LYP/6-31G*) corroborate this by showing higher HOMO densities localized on the furan ring .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Hybrid functionals (e.g., B3LYP with exact exchange corrections) accurately model charge distribution and transition states. For instance, DFT studies on similar heterocycles reveal that the furan ring stabilizes intermediates in Pd-catalyzed coupling reactions by lowering activation energies (ΔG‡ by ~5 kcal/mol) through π-backdonation . Basis sets like 6-311++G(d,p) are recommended for modeling weak interactions (e.g., van der Waals forces in crystal packing) .
Q. What strategies resolve contradictions in crystallographic data for metal complexes of this compound?
- Methodological Answer : Discrepancies in bond lengths/angles often arise from solvent effects or disorder. Use SHELXL for iterative refinement with restraints on thermal parameters. For example, in copper(II) complexes, anisotropic displacement parameters (ADPs) for the pyridine-furan backbone must be constrained to avoid overfitting. Twinned data may require the HKLF5 format for proper scaling .
Q. How can substituents on the pyridine ring modulate the biological activity of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance binding affinity to biological targets. For example, fluorinated pyridines show improved inhibition of kinases (IC₅₀ < 1 µM) due to increased hydrophobic interactions. Docking studies (AutoDock Vina) with proteins like COX-2 reveal that furan’s oxygen participates in H-bonding with active-site residues .
Q. What are the challenges in optimizing synthetic protocols for chiral this compound derivatives?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Pd catalysts) can achieve enantioselectivity (>90% ee), but furan’s sensitivity to oxidative conditions limits yield. Use low-temperature (-20°C) reactions and chiral ligands like BINAP to stabilize intermediates. Monitor enantiomeric excess via chiral HPLC with amylose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
